2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by its unique structural framework. The compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single atom. This structure imparts significant rigidity and steric bulk, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane typically involves multi-step organic synthesis. One common approach is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure and formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the sulfonyl and isopropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs and materials.
Biology: Its rigid structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s unique framework is explored for potential therapeutic applications, including as a scaffold for drug design.
Industry: It can be used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for specific binding to enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A simpler spirocyclic compound used in similar research applications.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic amino acid with applications in drug design.
Uniqueness
2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane stands out due to its combination of the spirocyclic core and the sulfonyl group, which imparts unique chemical and biological properties. This combination is less common in other spirocyclic compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-6-propan-2-yl-2,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12(2)16-8-15(9-16)10-17(11-15)20(18,19)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZIYFVBIIVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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